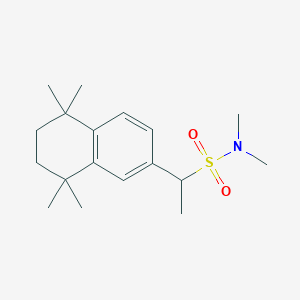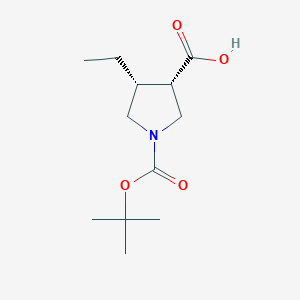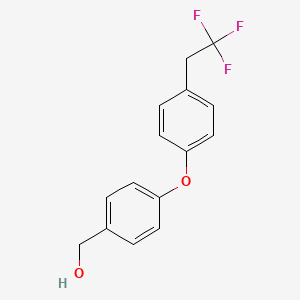
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is a chemical compound with the molecular formula C14H11F3O3 and a molecular weight of 284.23 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a phenoxyphenyl structure, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways and physiological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(trifluoromethyl)-: Similar in structure but lacks the phenoxyphenyl moiety.
4-Fluoro-2-(trifluoromethyl)phenol: Contains a fluorine atom instead of the trifluoroethyl group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring, differing significantly in structure and properties.
Uniqueness
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is unique due to its specific trifluoroethyl substitution on the phenoxyphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H13F3O2 |
|---|---|
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
[4-[4-(2,2,2-trifluoroethyl)phenoxy]phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)9-11-1-5-13(6-2-11)20-14-7-3-12(10-19)4-8-14/h1-8,19H,9-10H2 |
Clé InChI |
LYFFQLKWGHQZJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(F)(F)F)OC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


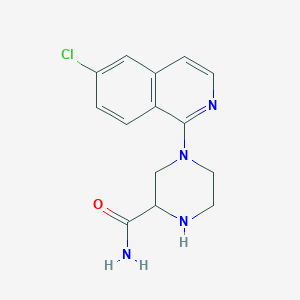
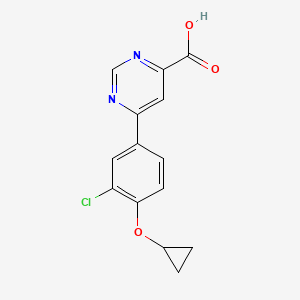
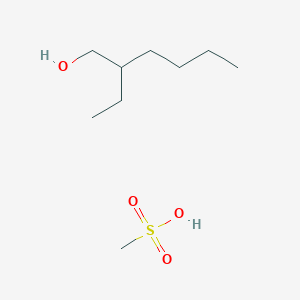
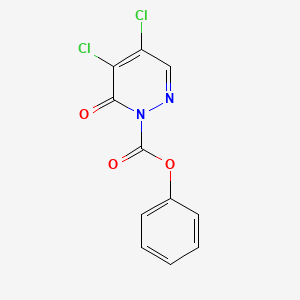
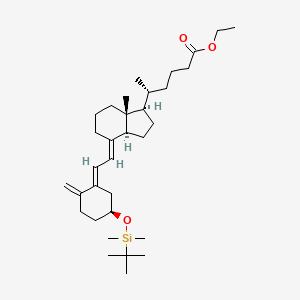

![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
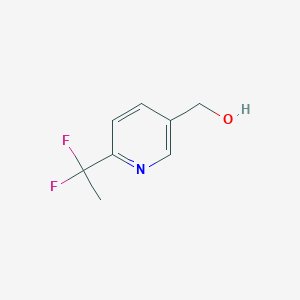
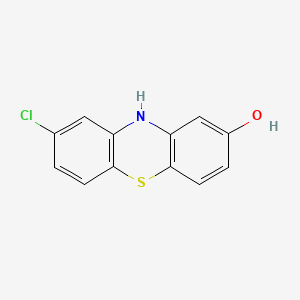
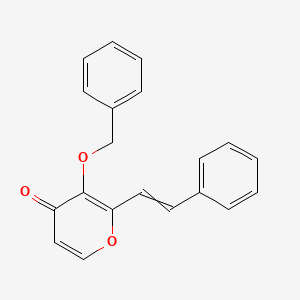
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
